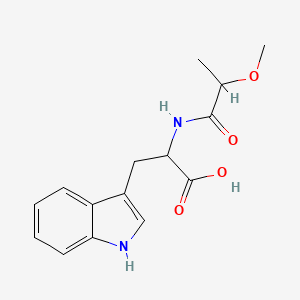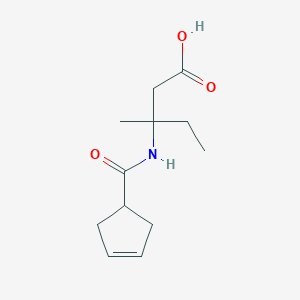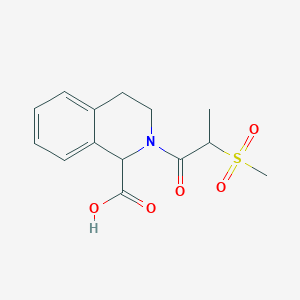![molecular formula C14H19NO5S B6648122 2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid](/img/structure/B6648122.png)
2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid is an organic compound characterized by its complex structure, which includes a methylsulfonyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylpropanoic acid and 2-methylsulfonylpropanoic acid.
Amidation Reaction: The first step involves the amidation of 4-aminophenylpropanoic acid with 2-methylsulfonylpropanoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-9(21(4,19)20)12(16)15-11-7-5-10(6-8-11)14(2,3)13(17)18/h5-9H,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMVGFUAUFHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6648041.png)
![3-[(1-Hydroxycyclohexanecarbonyl)amino]propanoic acid](/img/structure/B6648053.png)



![5-[(2-Propoxyacetyl)amino]pentanoic acid](/img/structure/B6648095.png)
![2-Methyl-5-[[methyl(propanoyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6648100.png)
![5-[(2-Methoxypropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B6648110.png)
![[3-[(1,3-Thiazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6648118.png)
![[1-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648130.png)
![3-[[[1-(Hydroxymethyl)cyclobutyl]amino]methyl]phenol](/img/structure/B6648134.png)
![[1-[[5-(Methoxymethyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648138.png)

![1-[2-(Hydroxymethyl)morpholin-4-yl]-2-methoxypropan-1-one](/img/structure/B6648143.png)
